molecular formula C15H15ClN4O B2704590 3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1797981-78-2

3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No. B2704590
CAS RN: 1797981-78-2
M. Wt: 302.76
InChI Key: QUGHHEXVVGYINM-UHFFFAOYSA-N
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Description

The compound “3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds .

Scientific Research Applications

Cascade Transformations and Synthesis of Novel Compounds

A notable application of similar chemical structures involves base-promoted cascade transformations leading to novel tricyclic compounds. For instance, Shutalev et al. (2010) described the transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones, highlighting the chemical's potential in creating complex molecular structures Shutalev, Cheshkov, & Fesenko, 2010.

Antimicrobial and Anticancer Applications

Research into pyrimidine derivatives has shown potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties, indicating the relevance of such structures in medical research Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016.

Multicomponent Reactions for Polyheterocyclic Systems

The compound and related structures are used in multicomponent reactions to construct unique polyheterocyclic systems. Cao et al. (2019) demonstrated the formation of eight- or nine-membered polyheterocyclic systems via reactions involving l-proline and alkyl propiolates, showcasing the compound's utility in synthesizing diverse molecular architectures Jun‐Jie Cao, Fan Yang, Jing Sun, Ying-Hui Huang, & Chaoguo Yan, 2019.

Molecular Modeling and Drug Development

Molecular modeling studies have explored the use of related chemical structures in drug development. For example, Priscila Ivo Rubim de Santana et al. (2020) conducted chemical shift assignment and molecular modeling studies on chromene derivatives, suggesting their potential as leads for new anticancer drugs Priscila Ivo Rubim de Santana et al., 2020.

properties

IUPAC Name

11-(2-chloropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-15-17-5-4-13(18-15)19-7-10-6-11(9-19)12-2-1-3-14(21)20(12)8-10/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGHHEXVVGYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC(=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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